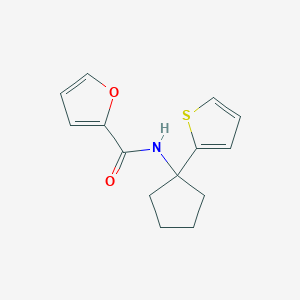

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-13(11-5-3-9-17-11)15-14(7-1-2-8-14)12-6-4-10-18-12/h3-6,9-10H,1-2,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKWUVNDFBCPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.

Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Wirkmechanismus

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

Heterocycle Substitution :

- The target compound integrates thiophene (electron-rich due to sulfur) and furan (oxygen-containing, less polarizable) into a single scaffold. In contrast, 2NPFC () replaces thiophene with furan, leading to differences in electronic properties and hydrogen-bonding capabilities. For example, the C–S bond in thiophene derivatives (2.42 Å) is longer than C–O in furan analogs (1.36 Å), affecting molecular conformation and intermolecular interactions .

- Compounds with sulfonamide-thiazole moieties () exhibit enhanced antiproliferative activity (IC₅₀ ~10 μM), suggesting that hybridizing thiophene with other pharmacophores can optimize bioactivity .

Scaffold Flexibility :

- The cyclopentyl group in the target compound introduces conformational rigidity compared to linear ethyl or phenyl spacers in analogs (e.g., ). This rigidity may influence binding to biological targets by restricting rotational freedom .

Biologische Aktivität

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide features a thiophene ring, a cyclopentyl group, and a furan-2-carboxamide moiety. These structural components are critical for its biological activity, influencing how the compound interacts with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide against various cancer cell lines. The compound was tested against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines.

Key Findings:

- Cell Viability: The compound exhibited significant cytotoxic effects, with cell viabilities recorded at 33.29%, 45.09%, and 41.81% for HepG2, Huh-7, and MCF-7 cell lines, respectively .

- Comparison with Doxorubicin: In comparative studies, doxorubicin showed a cell viability of only 0.62% after 48 hours, underscoring the potency of N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide .

Structure-Activity Relationships (SAR):

The presence of electron-donating groups in the structure enhances anti-cancer activity. For instance:

- Para-methyl substitution on the phenyl ring significantly increased the potency of derivatives.

- Compounds with nitro groups at various positions also displayed promising anti-cancer potential .

The mechanisms by which N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide exerts its anti-cancer effects include:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, as evidenced by increased caspase activity.

- Cell Cycle Arrest: Flow cytometry analysis revealed that the compound can arrest cell proliferation at the G1 phase in MCF-7 cells .

- Inhibition of Key Signaling Pathways: The compound may inhibit critical pathways involved in tumor progression, such as NF-ĸB signaling .

Anti-inflammatory Activity

In addition to its anti-cancer properties, there is emerging evidence of anti-inflammatory activity associated with thiophene-based compounds similar to N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide. For example:

- Compounds have been shown to negatively regulate pro-inflammatory cytokines such as TNF-α and IL-8 in LPS-induced inflammation models .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a thiophene-containing cyclopentylamine with furan-2-carbonyl chloride. For example, similar amides were synthesized by refluxing equimolar quantities of acyl chlorides and amines in acetonitrile (1–2 hours, 120°C), followed by solvent evaporation to yield crystalline products . Optimization includes adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. DMF), and purification via recrystallization (e.g., chloroform/methanol mixtures) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, C-S vibrations at ~1260 cm⁻¹ for thiophene) .

- NMR : NMR reveals substituent environments (e.g., aromatic protons at δ 6.75–8.07 ppm for thiophene/furan rings; NH signals at δ 12.14 ppm for amides) .

- MS : Confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .

Q. How can researchers assess the compound’s potential pharmacological activity based on structural analogs?

- Methodology : Screen for bioactivity using in vitro assays (e.g., cytotoxicity against cancer cell lines, antimicrobial susceptibility tests). Structural analogs like N-(2-nitrophenyl)furan-2-carboxamide showed antibacterial activity, suggesting similar testing frameworks . Computational docking studies (e.g., AutoDock Vina) can predict target interactions (e.g., enzyme active sites) .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the molecular geometry and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123 K) resolves bond lengths, angles, and torsion angles. For example, dihedral angles between thiophene and cyclopentyl groups (~8–15°) and weak C–H···O/S interactions (3.0–3.5 Å) can be quantified . Refinement software (e.g., SHELXL) models hydrogen atoms and thermal displacement parameters .

Q. How do computational methods like DFT aid in understanding electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and reaction pathways. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) validates computational models against experimental data (e.g., bond dissociation energies) .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic Profiling : Assess absorption, metabolism (e.g., CYP450 assays), and bioavailability using LC-MS/MS.

- Formulation Optimization : Improve solubility via co-crystallization or nanoemulsion techniques.

- Species-Specific Models : Compare activity in human-derived cell lines vs. rodent models, accounting for metabolic differences .

Regulatory and Safety Considerations

Q. What legal considerations exist for handling this compound, given structural similarities to controlled substances?

- Guidance : Derivatives like furanylfentanyl (N-phenyl-N-[1-phenethylpiperidin-4-yl]furan-2-carboxamide) are Schedule I controlled substances in the U.S. . Researchers must verify DEA compliance (e.g., licensing for opioid analogs) and implement strict inventory controls. Structural modifications (e.g., replacing the piperidine moiety) may reduce regulatory restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.